2-Butynal

Beschreibung

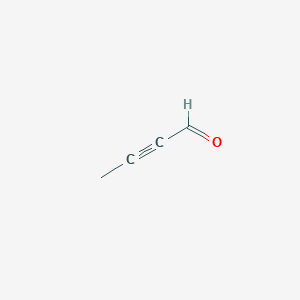

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

but-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O/c1-2-3-4-5/h4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJPDMLLCDXIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149766 | |

| Record name | 2-Butynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-19-3 | |

| Record name | 2-Butynal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-2-ynal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYNAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EST92W9M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Butynal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butynal, an organic compound featuring both an aldehyde and an alkyne functional group, presents a unique scaffold for synthetic chemistry and holds potential for applications in drug development and materials science. Its conjugated system and reactive moieties make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound, also known as tetrolaldehyde, possesses a linear four-carbon chain with a methyl group at one terminus, a carbonyl group at the other, and a carbon-carbon triple bond at the C2 position.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | but-2-ynal |

| Molecular Formula | C₄H₄O |

| SMILES | CC#CC=O |

| InChI | InChI=1S/C4H4O/c1-2-3-4-5/h4H,1H3 |

| InChIKey | REJPDMLLCDXIOV-UHFFFAOYSA-N |

Physicochemical Properties

The physical properties of this compound are influenced by its molecular weight and the presence of polar functional groups. The following table summarizes key physicochemical data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 68.07 g/mol | [1] |

| Melting Point | -26 °C | [2] |

| Boiling Point | 124.55 °C | [2] |

| Density | 0.905 g/cm³ | [2] |

| Solubility | Data not readily available. Expected to be soluble in organic solvents like ethanol, diethyl ether, and dichloromethane. Limited solubility in water is anticipated due to the hydrophobic carbon chain, though the aldehyde group can participate in hydrogen bonding. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table outlines the expected spectroscopic features.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR | Expected signals include a singlet for the aldehydic proton (around 9-10 ppm), and a singlet for the methyl protons (around 2-3 ppm). |

| ¹³C NMR | Expected signals include a peak for the carbonyl carbon (around 190-200 ppm), two peaks for the acetylenic carbons (around 70-90 ppm), and a peak for the methyl carbon (around 4-5 ppm). |

| IR Spectroscopy | Characteristic absorption bands are expected for the C≡C stretch (around 2200-2260 cm⁻¹), the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), and the C-H stretch of the aldehyde (two weak bands around 2720 and 2820 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 68. Common fragmentation patterns would involve the loss of H· (M-1), CHO· (M-29), and CH₃· (M-15). |

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not widely reported. However, general procedures for analogous transformations can be adapted.

Synthesis of this compound via Oxidation of 2-Butyn-1-ol

A common method for the synthesis of α,β-alkynyl aldehydes is the oxidation of the corresponding primary alcohol.

General Protocol:

-

To a stirred solution of 2-butyn-1-ol in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine) at a controlled temperature (typically between -78 °C and room temperature).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an appropriate workup procedure. For PCC oxidation, this typically involves filtration through a pad of silica gel or Florisil. For Swern oxidation, an aqueous quench is followed by extraction.

-

The crude product is then purified by column chromatography or distillation to yield this compound.

Reactivity of this compound

The chemical reactivity of this compound is dictated by its two functional groups: the aldehyde and the alkyne.

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (2-butynoic acid) using common oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol (2-butyn-1-ol) using mild reducing agents like sodium borohydride. Stronger reducing agents, such as lithium aluminum hydride, will reduce both the aldehyde and the alkyne. Catalytic hydrogenation can also be employed, with the choice of catalyst and conditions determining the extent of reduction.

-

Addition Reactions: The aldehyde carbonyl group is susceptible to nucleophilic attack. For instance, Grignard reagents will add to the carbonyl to form a secondary alcohol. The carbon-carbon triple bond can also undergo addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.

Biological Activity

While specific signaling pathways involving this compound are not well-documented, α,β-unsaturated aldehydes, in general, are known to exhibit biological activity, often related to their electrophilic nature. They can react with biological nucleophiles, such as the thiol groups in cysteine residues of proteins like glutathione, which can lead to cellular stress and cytotoxicity. Further research is needed to elucidate the specific biological roles and mechanisms of action of this compound.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the study of this compound.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Caption: Logical relationship between the structure and reactivity of this compound.

References

2-Butynal CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-butynal, a reactive aldehyde of interest in various chemical and biological research fields. This document summarizes its core physicochemical properties and provides context for its relevance in experimental applications.

Core Physicochemical Data

The fundamental properties of this compound are essential for its application in research and development. Quantitative data for this compound, also known as tetrolaldehyde or methylacetylaldehyde, are summarized below for easy reference and comparison.

| Property | Value | Reference |

| CAS Registry Number | 1119-19-3 | [1][2][3][4] |

| Molecular Formula | C4H4O | [1][2][3] |

| Molecular Weight | 68.0740 g/mol | [1][2][3] |

| Alternate Molecular Weight | 68.07 g/mol | [4] |

| IUPAC Name | but-2-ynal | [4] |

| Synonyms | Tetrolaldehyde, But-2-ynal, CH3CCCHO, 1-Formyl-1-propyne, Methylacetyllealdehyde | [1][3][4][5] |

| Melting Point | -26°C | |

| Boiling Point | 124.55°C | |

| Density | 0.9050 g/cm³ | |

| Refractive Index | 1.4053 (estimate) |

Logical Relationship: Identification and Properties

The accurate identification of a chemical compound is the foundation of all scientific research. The logical flow from a compound's name to its structural and physical properties is crucial. The following diagram illustrates this relationship for this compound.

Caption: Logical flow from compound name to its key identifiers.

Experimental Workflow: Compound Characterization

A typical workflow for the characterization of a chemical compound like this compound involves several key experimental stages. This process ensures the identity and purity of the substance before its use in further applications.

Caption: Standard workflow for chemical compound characterization.

References

Synthesis of 2-Butynal from 2-Butanol: A Multi-Step Approach

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide outlines a comprehensive multi-step synthetic pathway for the preparation of 2-butynal, an α,β-unsaturated aldehyde, commencing from the readily available starting material, 2-butanol. The direct conversion of 2-butanol to this compound is not a single-step process and necessitates a sequence of well-established organic transformations. This document provides a detailed overview of the proposed reaction cascade, including experimental protocols for key stages and a summary of quantitative data where available in the literature.

The synthesis is structured into three principal stages:

-

Oxidation of 2-butanol to the corresponding ketone, 2-butanone.

-

Conversion of the butanone skeleton to the alkyne , 2-butyne, via a dehydration-halogenation-elimination sequence.

-

Oxidation of the internal alkyne , 2-butyne, to the target aldehyde, this compound.

Each stage is elaborated with specific reagents and conditions, drawing from established chemical literature.

Overall Synthetic Pathway

The logical flow of the synthesis from 2-butanol to this compound is depicted in the following workflow diagram.

Caption: Synthetic route from 2-butanol to this compound.

Quantitative Data Summary

| Reaction Step | Starting Material | Product | Reagents | Temperature (°C) | Yield (%) |

| 1. Oxidation | 2-Butanol | 2-Butanone | Na2Cr2O7, H2SO4, Ether | Room Temperature | ~83[1] |

| 2. Dehydration | 2-Butanol | 2-Butene | H2SO4 | Heat | Not specified |

| 3. Bromination | 2-Butene | 2,3-Dibromobutane | Br2 in CCl4 | Not specified | High |

| 4. Dehydrohalogenation | 2,3-Dibromobutane | 2-Butyne | NaNH2 in liquid NH3 | -33 | Good |

| 5. Oxidation | 2-Butyne | This compound | SeO2 or RuO4 (proposed) | Variable | Moderate (estimated) |

Experimental Protocols

Step 1: Oxidation of 2-Butanol to 2-Butanone

This procedure is adapted from established methods for the oxidation of secondary alcohols.[1]

Reagents:

-

2-Butanol

-

Sodium dichromate (Na2Cr2O7)

-

Concentrated sulfuric acid (H2SO4)

-

Diethyl ether

-

Water

Procedure:

-

In a reaction flask, a solution of sodium dichromate in water is prepared.

-

Concentrated sulfuric acid is carefully added to the dichromate solution while cooling in an ice bath to form the oxidizing solution.

-

2-Butanol is dissolved in diethyl ether in a separate flask equipped with a dropping funnel and a condenser.

-

The oxidizing solution is added dropwise to the stirred solution of 2-butanol in ether, maintaining the reaction temperature with a water bath to manage the exothermic reaction.

-

After the addition is complete, the mixture is stirred until the reaction is complete (indicated by a color change from orange to green).

-

The ether layer containing the 2-butanone product is separated from the aqueous layer using a separatory funnel.

-

The ether layer is washed with water and a saturated sodium bicarbonate solution to remove any remaining acid.

-

The ether is removed by distillation, and the resulting crude 2-butanone is purified by fractional distillation. The fraction boiling at approximately 79-80°C is collected.

Step 2: Conversion of 2-Butanone to 2-Butyne

This conversion is a multi-step process involving the formation of an alkene intermediate followed by halogenation and double dehydrohalogenation.

As a precursor to 2-butyne, 2-butene is required. This can be synthesized from the starting material, 2-butanol, via acid-catalyzed dehydration.

Reagents:

-

2-Butanol

-

Concentrated sulfuric acid (H2SO4) or phosphoric acid (H3PO4)

Procedure:

-

2-Butanol is mixed with a catalytic amount of concentrated sulfuric or phosphoric acid in a distillation apparatus.

-

The mixture is heated, leading to the elimination of water and the formation of a mixture of butene isomers (primarily 2-butene).

-

The gaseous butene products are collected.

This is an electrophilic addition reaction.[2][3]

Reagents:

-

2-Butene

-

Bromine (Br2)

-

Carbon tetrachloride (CCl4) or other inert solvent

Procedure:

-

2-Butene is dissolved in an inert solvent such as carbon tetrachloride.

-

A solution of bromine in the same solvent is added dropwise to the 2-butene solution at room temperature.

-

The reaction is typically rapid, as indicated by the disappearance of the red-brown color of the bromine.

-

The solvent can be removed under reduced pressure to yield 2,3-dibromobutane.

This double elimination reaction is a standard method for alkyne synthesis.[4][5]

Reagents:

-

2,3-Dibromobutane

-

Sodium amide (NaNH2)

-

Liquid ammonia (NH3)

Procedure:

-

A reaction vessel is cooled to -78°C (dry ice/acetone bath) and liquid ammonia is condensed into it.

-

Sodium amide is carefully added to the liquid ammonia.

-

A solution of 2,3-dibromobutane in a suitable solvent (e.g., ether) is added dropwise to the sodium amide suspension.

-

The reaction mixture is stirred at the temperature of liquid ammonia for several hours.

-

The reaction is quenched by the careful addition of ammonium chloride.

-

The ammonia is allowed to evaporate, and the remaining residue is worked up by adding water and extracting with an organic solvent.

-

The organic layer is dried and the solvent removed to yield 2-butyne.

Step 3: Oxidation of 2-Butyne to this compound (Proposed)

The selective oxidation of an internal alkyne to an α,β-unsaturated aldehyde is a challenging transformation. While a specific, high-yield protocol for 2-butyne to this compound is not readily found, plausible methods can be proposed based on known reactivity.

One potential route involves the use of selenium dioxide (SeO2), a reagent known for the allylic oxidation of alkenes and also for the oxidation of alkynes. The oxidation of internal alkynes with SeO2 can lead to the formation of α-dicarbonyl compounds, but under carefully controlled conditions, it might be possible to achieve the desired aldehyde.

Another approach could involve a two-step process:

-

Hydroboration of 2-butyne with a bulky borane (e.g., disiamylborane or 9-BBN) followed by oxidation with a milder oxidizing agent than H2O2. This could potentially lead to the enol, which would tautomerize to the aldehyde. However, for internal alkynes, this typically yields ketones.

-

Use of a ruthenium-based oxidant , such as ruthenium tetroxide (RuO4), which is a powerful oxidizing agent. The reaction conditions would need to be carefully optimized to avoid over-oxidation to the carboxylic acid.

Illustrative Proposed Protocol (using SeO2):

Reagents:

-

2-Butyne

-

Selenium dioxide (SeO2)

-

A suitable solvent (e.g., dioxane, acetic acid)

Procedure:

-

2-Butyne is dissolved in a suitable solvent.

-

A stoichiometric amount of selenium dioxide is added.

-

The reaction mixture is heated under reflux for a specified period.

-

The reaction progress is monitored by techniques such as TLC or GC.

-

Upon completion, the reaction mixture is cooled, and the precipitated selenium is filtered off.

-

The filtrate is subjected to an appropriate workup procedure, likely involving extraction and chromatographic purification to isolate the this compound.

Conclusion

The synthesis of this compound from 2-butanol is a feasible but involved process requiring multiple synthetic steps. The initial oxidation of the alcohol and the subsequent steps to form the alkyne are based on well-established and reliable reactions. The final oxidation of 2-butyne to this compound presents the most significant challenge, and further research and optimization would be required to develop a high-yielding and selective protocol for this transformation. The proposed methods for this final step provide a starting point for such investigations.

References

IUPAC name and synonyms for 2-Butynal

An In-depth Technical Guide to 2-Butynal

This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, and key experimental protocols relevant to its synthesis and reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Name and Synonyms

The compound with the chemical structure CH₃C≡CCHO is formally known by its IUPAC name, but-2-ynal .[1][2] It is also recognized by a variety of synonyms in chemical literature and databases. Understanding these alternative names is crucial for exhaustive literature searches and clear communication in a research context.

Common Synonyms:

-

2-Butyn-1-al

-

Tetrolaldehyde[1]

-

Methylacetylene aldehyde

-

Methylpropiolic aldehyde

-

1-Formyl-1-propyne[1]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. These data are essential for planning experiments, understanding the compound's behavior in different environments, and for analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄O | [1][2] |

| Molecular Weight | 68.07 g/mol | [1][2] |

| CAS Number | 1119-19-3 | [1] |

| Appearance | Assumed to be a liquid at room temperature | |

| Melting Point | -26 °C | |

| Boiling Point | Not precisely determined, varies with pressure | |

| Density | 0.905 g/cm³ | |

| InChI | InChI=1S/C4H4O/c1-2-3-4-5/h4H,1H3 | [1] |

| InChIKey | REJPDMLLCDXIOV-UHFFFAOYSA-N | [1] |

| SMILES | CC#CC=O | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and a common reaction of this compound are provided below. These protocols are representative of standard organic chemistry laboratory practices.

Synthesis of this compound via Oxidation of 2-Butyn-1-ol

A common and effective method for the synthesis of aldehydes is the oxidation of primary alcohols. Pyridinium chlorochromate (PCC) is a mild oxidizing agent that selectively converts primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[3][4]

Materials:

-

2-Butyn-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica gel

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

-

Rotary evaporator

Procedure:

-

In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

-

To this stirred suspension, add a solution of 2-butyn-1-ol (1 equivalent) in anhydrous dichloromethane dropwise over a period of 10-15 minutes.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

-

Filter the mixture through a pad of silica gel to remove the chromium byproducts. Wash the silica gel pad with additional diethyl ether to ensure complete recovery of the product.

-

Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by distillation or column chromatography if necessary.

Reaction of this compound with a Grignard Reagent

Grignard reagents are potent nucleophiles that readily react with the electrophilic carbonyl carbon of aldehydes to form secondary alcohols.[5][6][7][8] This protocol outlines the general procedure for the reaction of this compound with an alkyl or aryl magnesium halide.

Materials:

-

This compound

-

Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution in an ice bath to 0 °C.

-

Add the Grignard reagent (1.1 equivalents) dropwise from the addition funnel to the stirred solution of this compound, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude secondary alcohol product.

-

Purify the product by column chromatography or distillation.

Visualized Workflow and Pathways

The following diagrams illustrate key processes related to this compound.

Caption: Synthetic workflow for this compound from 2-Butyn-1-ol.

Caption: Reaction pathway of this compound with a Grignard reagent.

References

- 1. This compound | C4H4O | CID 136875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 1119-19-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

In-Depth Technical Guide to the Stability and Storage of 2-Butynal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-butynal, a reactive aldehyde of interest in synthetic chemistry and drug development. Due to its unsaturated nature and aldehyde functionality, this compound requires careful handling and storage to prevent degradation and ensure the integrity of experimental results. This document outlines the known stability profile of this compound, potential degradation pathways, and recommended protocols for stability testing.

Core Stability Profile and Storage Recommendations

This compound is a reactive molecule susceptible to oxidation, polymerization, and degradation under various environmental conditions. While specific, comprehensive quantitative stability data such as shelf life under defined conditions are not extensively published, general principles for handling reactive aldehydes and alkynes apply. The primary concerns for the stability of this compound are its propensity for oxidation, especially in the presence of air, and polymerization, which can be catalyzed by acids, bases, or trace metals.

Table 1: Recommended Storage Conditions and Known Instabilities of this compound

| Parameter | Recommendation/Observation | Citation |

| Storage Temperature | -10°C is a suggested storage temperature. | |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. | |

| Light Exposure | Protect from light to prevent potential photodegradation. | |

| Container | Store in a tightly sealed, appropriate container. | |

| Incompatible Materials | Avoid contact with strong acids, bases, oxidizing agents, and trace metals to prevent polymerization and other reactions. | |

| General Stability | As a reactive aldehyde, it is prone to oxidation and polymerization. |

Potential Degradation Pathways

The conjugated system of this compound, containing both an alkyne and an aldehyde group, is susceptible to several degradation pathways:

-

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid (2-butynoic acid). This can be initiated by atmospheric oxygen.

-

Polymerization: The triple bond and the aldehyde group can participate in polymerization reactions, which can be catalyzed by acids, bases, or even trace metal impurities. This can lead to the formation of a complex mixture of oligomers and polymers.

-

Hydration: In the presence of water, especially under acidic conditions, the triple bond can be hydrated to form a ketone.

-

Aldol Condensation: Under basic conditions, the aldehyde can undergo self-condensation reactions.

-

Thermal Decomposition: At elevated temperatures, unsaturated aldehydes can undergo complex decomposition reactions, potentially leading to the formation of smaller, volatile aldehydes and other byproducts.

A visual representation of these potential degradation pathways is provided below.

Experimental Protocols for Stability Testing

A comprehensive assessment of this compound's stability should involve forced degradation studies under various stress conditions. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

General Protocol for a Forced Degradation Study

The following is a general protocol that can be adapted for this compound. The extent of degradation should be monitored at appropriate time points, and the degradation products should be characterized. A target degradation of 5-20% is generally considered optimal for method validation.[1]

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable inert solvent (e.g., acetonitrile) at a known concentration.

2. Stress Conditions:

-

Acid Hydrolysis:

-

Treat the stock solution with 0.1 M to 1 M hydrochloric acid.

-

The reaction can be performed at room temperature or elevated temperatures (e.g., 60°C) to accelerate degradation.

-

Samples should be taken at various time intervals, neutralized with a suitable base, and analyzed.

-

-

Base Hydrolysis:

-

Treat the stock solution with 0.1 M to 1 M sodium hydroxide.

-

Conduct the experiment at room temperature, as heating may accelerate degradation excessively.

-

Neutralize samples with a suitable acid before analysis.

-

-

Oxidative Degradation:

-

Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).

-

The reaction is typically carried out at room temperature.

-

Analyze samples at different time points.

-

-

Thermal Degradation:

-

Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled environment.

-

For solutions, ensure the solvent is stable at the tested temperature.

-

-

Photostability:

-

Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

-

A control sample should be kept in the dark under the same conditions.

-

3. Analytical Method:

-

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique.

-

The method should be capable of separating this compound from all its potential degradation products.

-

A diode-array detector (DAD) or a mass spectrometer (MS) can be used for peak purity assessment and identification of degradation products.

The workflow for conducting a forced degradation study is illustrated below.

Summary and Recommendations

This compound is a reactive compound that requires specific storage and handling procedures to maintain its chemical integrity. To ensure the reliability of research and development outcomes, it is imperative to store this compound at low temperatures, under an inert atmosphere, and protected from light. Contact with incompatible materials such as strong acids, bases, and oxidizing agents should be strictly avoided. For critical applications, it is highly recommended to perform stability studies using forced degradation protocols to understand its degradation profile and to develop and validate a stability-indicating analytical method for its routine analysis. This proactive approach will ensure the quality and reliability of the material throughout its use in research and drug development.

References

Safety Precautions for Handling 2-Butynal in the Laboratory: A Technical Guide

This technical guide provides an in-depth overview of the essential safety precautions for handling 2-Butynal in a research and development environment. The information is intended for trained professionals, including researchers, scientists, and drug development experts.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its GHS classification, which underscores the primary risks associated with its handling.

| Hazard Class | Hazard Statement |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor |

| Skin irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage (Category 1) | H318: Causes serious eye damage |

| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₄H₄O | PubChem[1] |

| Molecular Weight | 68.07 g/mol | PubChem[1] |

| Boiling Point | 106.6 °C (Predicted) | Cheméo |

| Flash Point | 31.1 °C (Predicted) | Cheméo |

| Density | 0.913 g/cm³ (Predicted) | Cheméo |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, a combination of engineering controls and appropriate personal protective equipment is mandatory.

Engineering Controls

-

Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to control vapor inhalation.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.

-

Eyewash Station and Safety Shower: An easily accessible and operational eyewash station and safety shower are essential in case of accidental contact.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Protection Type | Specification |

| Eye and Face Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Glove breakthrough time should be considered for prolonged handling. |

| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations or in case of ventilation failure. |

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial for preventing accidents.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Do not inhale vapors or mists.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Ground and bond containers when transferring material to prevent static discharge.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as oxidizing agents, strong acids, and strong bases.

-

Store in a flammable liquids storage cabinet.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Spill and Leak Procedures

-

Small Spills:

-

Eliminate all ignition sources.

-

Ventilate the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Place the absorbed material in a sealed container for proper disposal.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact the institution's emergency response team.

-

Isolate the spill area and prevent entry.

-

Experimental Protocols and Workflows

The following diagrams illustrate key workflows for the safe handling of this compound.

Conclusion

While this compound is a valuable reagent in research and development, its hazardous properties necessitate stringent safety protocols. A thorough understanding of its flammability, irritancy, and potential for sensitization, coupled with the consistent application of engineering controls, appropriate personal protective equipment, and safe handling practices, is paramount to ensuring the safety of all laboratory personnel. Always prioritize consulting the official Safety Data Sheet provided by the supplier before commencing any work with this chemical.

References

Methodological & Application

Synthesis of 2-Butynal: A Detailed Protocol for Researchers

Application Note: AN2025-11-02

Introduction

2-Butynal, a reactive α,β-unsaturated yn-aldehyde, is a valuable building block in organic synthesis, utilized in the construction of various heterocyclic compounds and complex molecules.[1] Its synthesis requires a mild and selective oxidation of the corresponding primary alcohol, 2-butyn-1-ol, to prevent over-oxidation to the carboxylic acid or undesired side reactions. This document provides a detailed protocol for the synthesis of this compound via the Dess-Martin periodinane (DMP) oxidation of 2-butyn-1-ol. This method is advantageous due to its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and simplified work-up procedures.[2] Alternative oxidation methods, including Swern and Pyridinium Chlorochromate (PCC) oxidations, are also discussed.

Physicochemical Properties and Safety Information

This compound is a flammable liquid and vapor that can cause skin and severe eye irritation. It may also lead to an allergic skin reaction and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄O | [3][4] |

| Molecular Weight | 68.07 g/mol | [3] |

| CAS Number | 1119-19-3 | [3][4] |

| Boiling Point | Not available | |

| Density | Not available | |

| Appearance | Not available |

Experimental Protocol: Dess-Martin Oxidation of 2-Butyn-1-ol

This protocol is adapted from a general procedure for the oxidation of sensitive alcohols.[5]

Materials:

-

2-Butyn-1-ol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Pentane

-

Poly(4-vinylpyridine)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, septa, needles, etc.)

-

Magnetic stirrer and stir bar

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum, dissolve 2-butyn-1-ol (1.0 equivalent) in anhydrous dichloromethane (to a concentration of approximately 0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of DMP: While stirring, add Dess-Martin periodinane (1.1 equivalents) to the solution in one portion. The reaction mixture will become heterogeneous.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up Preparation: Once the starting material is consumed, cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Quenching and Precipitation: Dilute the cold reaction mixture with an equal volume of pentane. Add poly(4-vinylpyridine) (approximately 5 equivalents) to sequester the acetic acid byproduct. Stir the resulting slurry at -78 °C for 30 minutes.[5]

-

Filtration: Filter the cold mixture through a pad of silica gel under a positive pressure of argon. Wash the silica pad with a cold (-78 °C) mixture of pentane and dichloromethane.

-

Solvent Removal: Concentrate the filtrate under reduced pressure at a low temperature to afford the crude this compound.

Purification:

Due to the volatile and reactive nature of this compound, purification should be carried out with care. Low-temperature vacuum distillation is a potential method, though the crude product may be of sufficient purity for subsequent synthetic steps.

Table 2: Quantitative Data for this compound Synthesis

| Parameter | Value | Notes |

| Starting Material | 2-Butyn-1-ol | 1.0 eq. |

| Oxidizing Agent | Dess-Martin Periodinane | 1.1 eq. |

| Solvent | Anhydrous CH₂Cl₂ | ~0.2 M |

| Reaction Temperature | 0 °C to room temperature | |

| Reaction Time | 30-60 minutes | Monitor by TLC |

| Expected Yield | >85% (estimated) | Based on similar oxidations of sensitive alcohols. |

Alternative Oxidation Protocols

1. Swern Oxidation:

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[6] This method is known for its mild conditions and wide functional group tolerance.[6] However, it produces the malodorous byproduct dimethyl sulfide.[6]

2. Pyridinium Chlorochromate (PCC) Oxidation:

PCC is a milder alternative to other chromium-based oxidants and can effectively oxidize primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids, especially in the absence of water.[7][8] The reaction is typically carried out in dichloromethane.[9] A key consideration is the need to buffer the reaction with reagents like sodium acetate if acid-sensitive functional groups are present.[9]

Diagrams

Figure 1. Workflow for the synthesis of this compound via Dess-Martin oxidation.

Figure 2. Reaction mechanism of Dess-Martin oxidation for this compound synthesis.

References

- 1. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 3. This compound | C4H4O | CID 136875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols for 2-Butynal in Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butynal is a versatile α,β-unsaturated yn-al that serves as a potent Michael acceptor in organic synthesis. Its unique electronic properties, arising from the conjugation of an aldehyde with a carbon-carbon triple bond, make it a valuable building block for the synthesis of complex molecules, including chiral γ,δ-alkynyl aldehydes and their derivatives. These structures are key intermediates in the synthesis of various biologically active compounds and natural products. The Michael addition of nucleophiles to this compound allows for the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of functionalized molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in Michael addition reactions with various nucleophiles, including indoles, pyrroles, and thiols. The protocols described herein focus on asymmetric organocatalysis, a powerful strategy for the synthesis of enantioenriched compounds.

Reaction Mechanism and Stereochemical Control

The Michael addition to this compound proceeds via a conjugate addition pathway where a nucleophile attacks the β-carbon of the α,β-unsaturated system. In the presence of a chiral organocatalyst, such as a secondary amine, the reaction can be rendered highly enantioselective. The catalyst activates the this compound by forming a chiral iminium ion intermediate, which then reacts with the nucleophile from a specific face, leading to the formation of a chiral product.

The general mechanism involves the following steps:

-

Formation of a chiral iminium ion between the chiral amine catalyst and this compound.

-

Nucleophilic attack of the Michael donor at the β-position of the iminium ion.

-

Hydrolysis of the resulting enamine to regenerate the catalyst and afford the chiral Michael adduct.

The stereochemical outcome of the reaction is controlled by the chiral environment created by the organocatalyst.

Application: Asymmetric Michael Addition of Indoles to this compound

The conjugate addition of indoles to this compound provides a direct route to chiral 3-substituted indole derivatives containing a γ,δ-alkynyl aldehyde moiety. These products are valuable intermediates in the synthesis of various alkaloids and pharmacologically active compounds.

Experimental Protocol: Organocatalytic Enantioselective Michael Addition of Indole to this compound

This protocol is adapted from the general principles of organocatalytic Michael additions of indoles to α,β-unsaturated aldehydes.

Materials:

-

This compound (freshly distilled)

-

Indole

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or other suitable diarylprolinol silyl ether catalyst)

-

Benzoic acid (or other suitable co-catalyst/additive)

-

Dichloromethane (DCM, anhydrous)

-

Hexane (for purification)

-

Ethyl acetate (for purification)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the chiral diarylprolinol silyl ether catalyst (0.02 mmol, 10 mol%).

-

Add the co-catalyst, benzoic acid (0.02 mmol, 10 mol%).

-

Dissolve the catalyst and co-catalyst in anhydrous dichloromethane (1.0 mL).

-

Add indole (0.2 mmol, 1.0 equiv) to the solution and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Slowly add this compound (0.3 mmol, 1.5 equiv) to the reaction mixture.

-

Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired chiral 3-(1-formylprop-2-ynyl)indole.

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Data Presentation

| Entry | Nucleophile | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Indole | 10 | 10 | DCM | 0 | 24 | 85 | 92 |

| 2 | 2-Methylindole | 10 | 10 | Toluene | -20 | 48 | 78 | 95 |

| 3 | 5-Methoxyindole | 10 | 10 | CHCl₃ | 0 | 36 | 91 | 89 |

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Application: Asymmetric Michael Addition of Pyrroles to this compound

The conjugate addition of pyrroles to this compound offers a straightforward method for the synthesis of chiral pyrrole derivatives with a functionalized side chain. These compounds can serve as precursors for the synthesis of more complex heterocyclic systems.

Experimental Protocol: Organocatalytic Enantioselective Michael Addition of Pyrrole to this compound

This protocol is based on established methods for the organocatalytic Michael addition of pyrroles to α,β-unsaturated aldehydes.

Materials:

-

This compound (freshly distilled)

-

Pyrrole (freshly distilled)

-

(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol (or other suitable prolinol derivative)

-

Trifluoroacetic acid (TFA)

-

Chloroform (CHCl₃, anhydrous)

-

Hexane (for purification)

-

Ethyl acetate (for purification)

-

Silica gel for column chromatography

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the chiral prolinol catalyst (0.025 mmol, 10 mol%) in anhydrous chloroform (1.0 mL).

-

Add trifluoroacetic acid (0.025 mmol, 10 mol%) to the solution.

-

Add pyrrole (0.25 mmol, 1.0 equiv) and stir the mixture for 10 minutes at room temperature.

-

Cool the reaction to 0 °C.

-

Add this compound (0.375 mmol, 1.5 equiv) dropwise.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with chloroform (3 x 15 mL).

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the chiral Michael adduct.

-

Analyze the enantiomeric excess by chiral HPLC.

Data Presentation

| Entry | Nucleophile | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Pyrrole | 10 | 10 | CHCl₃ | 0 | 12 | 75 | 88 |

| 2 | 1-Methylpyrrole | 10 | 10 | DCM | -10 | 24 | 68 | 91 |

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Application: Michael Addition of Thiols to this compound

The sulfa-Michael addition of thiols to this compound is an efficient method for the formation of carbon-sulfur bonds, leading to the synthesis of β-thio-α,β-unsaturated aldehydes. These compounds are versatile intermediates in organic synthesis.

Experimental Protocol: Base-Catalyzed Thia-Michael Addition of Thiophenol to this compound

This protocol describes a general procedure for the base-catalyzed addition of thiols.

Materials:

-

This compound

-

Thiophenol

-

Triethylamine (Et₃N) or another suitable base

-

Methanol (MeOH) or another suitable solvent

-

Hexane (for purification)

-

Ethyl acetate (for purification)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol, 1.0 equiv) in methanol (5 mL) at 0 °C, add thiophenol (1.2 mmol, 1.2 equiv).

-

Add triethylamine (0.1 mmol, 10 mol%) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to obtain the desired β-thiophenyl-2-butenal.

Data Presentation

| Entry | Nucleophile | Base (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | 10 | MeOH | RT | 2 | 95 |

| 2 | Benzyl mercaptan | 10 | EtOH | RT | 3 | 92 |

| 3 | 1-Dodecanethiol | 10 | THF | RT | 5 | 88 |

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Mandatory Visualizations

Application Notes and Protocols: 2-Butynal as a Dienophile in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex cyclic systems with high stereocontrol. This document provides detailed application notes and protocols for the use of 2-butynal as a dienophile in [4+2] cycloaddition reactions. As an α,β-unsaturated acetylenic aldehyde, this compound offers a unique combination of reactivity and functionality, making its resulting Diels-Alder adducts valuable intermediates in the synthesis of novel therapeutics and complex molecules. These notes cover the theoretical background, experimental considerations, and detailed protocols for reactions with common dienes such as furan and cyclopentadiene.

Introduction to this compound in Diels-Alder Reactions

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a six-membered ring. The reactivity of the dienophile is a critical factor in the success of these reactions. Dienophiles are typically alkenes or alkynes bearing electron-withdrawing groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

This compound (CH₃C≡CCHO) is an effective dienophile due to the presence of the electron-withdrawing aldehyde group in conjugation with the carbon-carbon triple bond. This electronic arrangement significantly activates the alkyne for cycloaddition. The resulting cycloadducts are highly functionalized 1,4-cyclohexadiene derivatives, which can serve as versatile precursors for further synthetic transformations.

Key Advantages of this compound as a Dienophile:

-

High Reactivity: The conjugated aldehyde group enhances the electrophilicity of the alkyne, promoting facile reaction with a variety of dienes.

-

Versatile Functional Handle: The aldehyde group in the adduct can be readily transformed into a wide range of other functionalities.

-

Stereochemical Control: The concerted nature of the Diels-Alder reaction allows for predictable stereochemical outcomes.

Reaction Mechanisms and Stereochemistry

The Diels-Alder reaction of this compound with a conjugated diene proceeds through a concerted [4+2] cycloaddition mechanism. The reaction is typically thermally promoted, although Lewis acid catalysis can be employed to enhance the reaction rate and selectivity.

With cyclic dienes, such as cyclopentadiene, the reaction can proceed via two major stereochemical pathways, leading to the formation of endo and exo isomers. The "endo rule" generally predicts the preferential formation of the endo isomer due to favorable secondary orbital interactions between the electron-withdrawing substituent on the dienophile and the developing π-system of the diene in the transition state. However, the thermodynamic product is often the exo isomer, which is sterically less hindered. Reaction conditions, therefore, play a crucial role in determining the stereochemical outcome.

Experimental Protocols

The following are generalized protocols for the Diels-Alder reaction of this compound with furan and cyclopentadiene. These should be considered as starting points and may require optimization based on specific laboratory conditions and desired outcomes.

General Considerations

-

Reagent Purity: this compound should be freshly distilled before use to remove any polymeric impurities. Dienes such as cyclopentadiene should also be freshly cracked from their dimers.

-

Solvent: The choice of solvent can influence reaction rates and selectivity. Non-polar solvents are generally preferred for thermal reactions. For Lewis acid-catalyzed reactions, chlorinated solvents are common.

-

Temperature: Reaction temperatures can range from ambient to reflux, depending on the reactivity of the diene.

-

Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.

Protocol 1: Thermal Diels-Alder Reaction of this compound with Furan

This protocol describes a typical thermal cycloaddition reaction.

Materials:

-

This compound

-

Furan

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add anhydrous toluene (50 mL) to dissolve the this compound.

-

Add furan (1.2 eq) to the solution.

-

Flush the apparatus with nitrogen and maintain a positive pressure throughout the reaction.

-

Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Hypothetical Quantitative Data for Thermal Diels-Alder Reaction of this compound with Furan

| Entry | Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Furan | This compound | Toluene | 110 | 24 | 75 |

| 2 | Furan | This compound | Xylene | 140 | 18 | 82 |

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol utilizes a Lewis acid to promote the reaction at a lower temperature, which can favor the formation of the kinetic endo product.

Materials:

-

This compound

-

Cyclopentadiene (freshly cracked)

-

Dichloromethane (anhydrous)

-

Lewis Acid (e.g., Aluminum chloride, AlCl₃)

-

Schlenk flask

-

Syringes

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Low-temperature bath (e.g., ice-salt or dry ice-acetone)

Procedure:

-

To a flame-dried Schlenk flask under a nitrogen atmosphere, add anhydrous dichloromethane (40 mL) and cool to -78 °C.

-

Add the Lewis acid (e.g., AlCl₃, 0.2 eq) to the cold solvent with stirring.

-

Slowly add this compound (1.0 eq) to the Lewis acid suspension.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add freshly cracked cyclopentadiene (1.1 eq) dropwise to the reaction mixture.

-

Maintain the reaction at -78 °C and monitor its progress by TLC.

-

Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Table 2: Hypothetical Quantitative Data for Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Cyclopentadiene

| Entry | Diene | Dienophile | Lewis Acid (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |

| 1 | Cyclopentadiene | This compound | AlCl₃ (0.2) | CH₂Cl₂ | -78 | 4 | 92 | 95:5 |

| 2 | Cyclopentadiene | This compound | ZnCl₂ (0.5) | CH₂Cl₂ | 0 | 6 | 85 | 80:20 |

Applications in Drug Development

Diels-Alder adducts derived from this compound are valuable scaffolds in medicinal chemistry. The inherent functionality and stereochemical complexity that can be achieved in a single step make them attractive starting materials for the synthesis of biologically active molecules.[1][2]

Potential Therapeutic Areas:

-

Anticancer Agents: The rigid, bicyclic structures that can be generated are often found in natural products with cytotoxic activity.

-

Antiviral Compounds: The functionalized cyclohexene core can serve as a template for the design of enzyme inhibitors.

-

Central Nervous System (CNS) Agents: The three-dimensional nature of the adducts can lead to compounds with high affinity and selectivity for CNS targets.

Visualizations

Diels-Alder Reaction Workflow

Caption: General experimental workflow for a Diels-Alder reaction.

Logical Relationship of Stereochemical Outcomes

Caption: Kinetic vs. thermodynamic control in Diels-Alder stereoselectivity.

Potential Synthetic Transformations of this compound Adducts in Drug Discovery

Caption: Synthetic pathway from adduct to drug candidate.

Conclusion

This compound is a highly promising, yet underutilized, dienophile in the context of the Diels-Alder reaction. Its electronic properties and the synthetic versatility of the resulting adducts make it a valuable tool for organic chemists, particularly those in the field of drug discovery. The protocols and data presented herein provide a foundation for further exploration and application of this compound in the synthesis of complex and biologically relevant molecules. Further research is warranted to fully elucidate the scope and limitations of this dienophile with a broader range of dienes and to explore the biological activities of the resulting cycloadducts.

References

Application Note: Regioselective Nucleophilic Addition to the Carbonyl of 2-Butynal

Abstract

This document provides detailed application notes and protocols for the nucleophilic addition to the carbonyl group of 2-butynal, a versatile α,β-unsaturated alkynal. It outlines the principles of 1,2- versus 1,4-conjugate addition, focusing on reaction conditions that favor the formation of secondary propargyl alcohols, which are valuable intermediates in organic synthesis and drug development. Detailed experimental protocols for reactions with organometallic reagents are provided, along with quantitative data and visualizations of reaction mechanisms and experimental workflows.

Introduction

This compound is a conjugated system featuring both an aldehyde carbonyl group and a carbon-carbon triple bond. Its electronic structure presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C-1) and the β-alkynyl carbon (C-3). Consequently, nucleophilic addition can proceed via two main pathways: a 1,2-addition to the carbonyl group to yield a secondary alkynyl alcohol, or a 1,4-conjugate (Michael) addition to the alkyne, resulting in an enolate intermediate that subsequently tautomerizes.[1][2]

The ability to control the regioselectivity of this reaction is crucial for synthetic chemists. The choice between these pathways is heavily influenced by the nature of the nucleophile, reaction temperature, and solvent.[3][4] This note focuses on the conditions that promote 1,2-addition, a key transformation for generating propargylic alcohol moieties, which are precursors to a wide range of complex molecules.

Principle of the Reaction: 1,2-Addition vs. 1,4-Addition

The regiochemical outcome of the nucleophilic attack on this compound is primarily governed by the principles of kinetic versus thermodynamic control and Hard and Soft Acid and Base (HSAB) theory.[5]

-

1,2-Nucleophilic Addition (Kinetic Control): This pathway involves the direct attack of a nucleophile on the electrophilic carbonyl carbon. This reaction is generally faster and is favored by "hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi).[6][7] These reactions are often carried out at low temperatures to prevent equilibration to the more stable thermodynamic product.[4][8] The 1,2-addition is considered the kinetically controlled pathway.[3][9][10]

-

1,4-Conjugate Addition (Thermodynamic Control): This pathway involves the attack of the nucleophile on the β-carbon of the alkyne. This is favored by "soft" nucleophiles, such as organocuprates (R₂CuLi), thiols, and amines.[1][6] The resulting enolate intermediate is then protonated. The 1,4-adduct is often the more thermodynamically stable product.[3][9]

The selection of the appropriate nucleophile and reaction conditions allows for the selective synthesis of either the kinetic (1,2-addition) or thermodynamic (1,4-addition) product.

Caption: Logical relationship governing product formation.

Applications in Synthesis

The primary application of selective 1,2-addition to this compound is the synthesis of functionalized secondary propargyl alcohols. These compounds are highly valuable synthetic intermediates:

-

Precursors to Complex Molecules: The alkyne and alcohol functionalities can be further elaborated. The alkyne can undergo various transformations, including hydration, reduction, and coupling reactions. The alcohol can be oxidized or used in substitution reactions.

-

Drug Development: Propargyl alcohol moieties are present in some biologically active compounds and can serve as key building blocks in the synthesis of pharmaceutical agents.

Data Presentation: Nucleophile-Dependent Selectivity

The following table summarizes the expected outcomes for the nucleophilic addition to this compound using various reagents, highlighting the regioselectivity.

| Nucleophile Reagent | Class | Typical Conditions | Predominant Product | Expected Yield (%) | Reference |

| CH₃MgBr (Grignard) | Hard | THF, -78 °C to 0 °C | 1,2-Addition | 85-95% | [6][11] |

| C₂H₅Li (Organolithium) | Hard | Diethyl ether, -78 °C | 1,2-Addition | >90% | [1] |

| (CH₃)₂CuLi (Gilman) | Soft | THF, -78 °C | 1,4-Addition | >95% | [6] |

| NaBH₄ (Hydride) | Hard (H⁻) | Methanol, 0 °C | 1,2-Reduction | >98% | [12] |

| C₆H₅SH (Thiol) | Soft | Base catalyst (e.g., Et₃N) | 1,4-Addition | High | [13] |

Experimental Protocols

Protocol: Synthesis of 3-Hexyn-2-ol via Grignard Reaction (1,2-Addition)

This protocol describes the selective 1,2-addition of ethylmagnesium bromide to this compound to synthesize 3-hexyn-2-ol.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Bromoethane

-

Anhydrous diethyl ether or THF

-

This compound (distilled before use)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Equipment:

-

Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and stir bar

-

Ice bath and/or dry ice/acetone bath

-

Rotary evaporator

-

Separatory funnel

Caption: Step-by-step workflow for the synthesis of 3-hexyn-2-ol.

Procedure:

-

Grignard Reagent Preparation: Under an inert atmosphere (N₂ or Ar), place magnesium turnings in a flame-dried three-neck flask. Add a small crystal of iodine. Slowly add a solution of bromoethane in anhydrous THF via the dropping funnel. The reaction should initiate spontaneously (disappearance of iodine color, gentle reflux). Maintain a gentle reflux by controlling the addition rate. After addition is complete, stir for an additional 30-60 minutes at room temperature.

-

Addition to this compound: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). Slowly add a solution of this compound in anhydrous THF dropwise, maintaining the temperature below -70 °C.

-

Reaction: After the addition is complete, stir the mixture at -78 °C for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 3-hexyn-2-ol.

Safety Precautions:

-

Organometallic reagents like Grignard reagents are highly reactive, pyrophoric, and react violently with water. All operations must be conducted under a strict inert atmosphere using anhydrous solvents.

-

This compound is a volatile and reactive aldehyde. Handle in a well-ventilated fume hood.

-

Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Reaction Mechanism Visualization

The mechanism for the 1,2-addition of a Grignard reagent to this compound involves two key steps: nucleophilic attack and protonation.

Caption: General mechanism for the 1,2-addition of a Grignard reagent.

References

- 1. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. Alkynes to Alcohols - Chemistry Steps [chemistrysteps.com]

- 13. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Butynal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic routes to various heterocyclic compounds utilizing 2-butynal as a versatile starting material. The protocols outlined below are based on established synthetic methodologies and aim to provide a practical guide for the preparation of pyridines, pyrazoles, isoxazoles, furans, and thiophenes.

Introduction

This compound, a bifunctional molecule possessing both an aldehyde and an internal alkyne, is a valuable precursor for the synthesis of a diverse range of heterocyclic scaffolds.[1][2] Its reactivity at both functional groups allows for various cyclization strategies, including condensation, cycloaddition, and multicomponent reactions. This document details several key synthetic transformations of this compound into important heterocyclic cores, providing experimental protocols and relevant data for each method.

Synthesis of Substituted Pyridines via Bohlmann-Rahtz Reaction

The Bohlmann-Rahtz pyridine synthesis allows for the formation of substituted pyridines from the reaction of an enamine with an ethynylketone or, in this case, an ethynylaldehyde.[2][3] The reaction proceeds through a Michael addition followed by cyclodehydration.

Logical Workflow for Bohlmann-Rahtz Pyridine Synthesis

Caption: Bohlmann-Rahtz synthesis of pyridines from this compound.

Experimental Protocol: Synthesis of a 2,3,6-Trisubstituted Pyridine

This protocol is adapted from the general principles of the Bohlmann-Rahtz synthesis.[3][4]

-

Enamine Formation: In a round-bottom flask, dissolve the β-aminocrotonate (1.0 eq.) in a suitable solvent such as ethanol.

-

Reaction with this compound: To the enamine solution, add this compound (1.1 eq.) dropwise at room temperature.

-

Cyclization: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired substituted pyridine.

| Reactant 1 (Enamine) | Reactant 2 (Alkynal) | Product | Yield (%) | Conditions |

| Ethyl β-aminocrotonate | This compound | Ethyl 2,6-dimethyl-3-acetylpyridine | Data not available for this compound, typically moderate to good for similar substrates | EtOH, reflux |

Synthesis of 3-Methylpyrazole

The reaction of α,β-alkynyl aldehydes with hydrazine hydrate is a direct method for the synthesis of pyrazoles.[5] The reaction involves the condensation of hydrazine with the aldehyde followed by an intramolecular Michael addition and subsequent aromatization.

Reaction Pathway for Pyrazole Synthesis

References

Application Notes and Protocols for Organocatalytic Reactions Involving α,β-Unsaturated Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key organocatalytic reactions involving α,β-unsaturated aldehydes. These reactions are powerful tools for the asymmetric synthesis of complex molecules, which is of significant interest in drug discovery and development. The use of small organic molecules as catalysts (organocatalysis) offers a green and often complementary approach to traditional metal-based catalysis, avoiding toxic heavy metal contamination in final active pharmaceutical ingredients (APIs).[1]

Introduction to Organocatalysis with α,β-Unsaturated Aldehydes

α,β-Unsaturated aldehydes are versatile building blocks in organic synthesis.[2] Organocatalysis activates these substrates through the formation of reactive intermediates, primarily iminium ions or enamines, enabling a wide range of enantioselective transformations. Chiral secondary amines, such as proline and its derivatives (e.g., MacMillan and Jørgensen-Hayashi catalysts), are frequently employed to induce stereoselectivity.[3] This methodology has been successfully applied in the industrial synthesis of drug candidates.[3][4]